

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Cat. No.: B160854

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, also known as (R)-Diphenylvalinol, is a chiral amino alcohol that serves as a crucial building block and catalyst in modern organic synthesis. Its rigid structure, conferred by the two phenyl groups, and its defined stereochemistry make it an invaluable tool in the pharmaceutical and fine chemical industries for the enantioselective synthesis of complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in asymmetric catalysis.

Chemical Structure and Properties

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol possesses a well-defined three-dimensional structure that is key to its function as a chiral auxiliary and catalyst. The molecule features a stereocenter at the carbon atom bearing the amino group, which dictates the stereochemical outcome of reactions in which it participates.

Table 1: Physicochemical Properties of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Property	Value	Reference
CAS Number	86695-06-9	[1]
Molecular Formula	C ₁₇ H ₂₁ NO	[1]
Molecular Weight	255.35 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	95-99 °C	[3]
Optical Activity	[α] ²⁰ /D +132° (c=1 in chloroform)	[3]
Linear Formula	(CH ₃) ₂ CHCH(NH ₂)C(C ₆ H ₅) ₂ O H	[3]

Table 2: Spectroscopic Data Summary

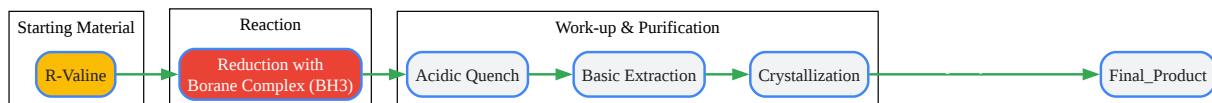
Spectroscopic Technique	Key Features (Predicted and based on similar structures)
¹ H NMR	Aromatic protons (multiplet, ~7.2-7.6 ppm), CH-N proton (doublet), Isopropyl protons (doublets and multiplet), OH and NH ₂ protons (broad singlets).
¹³ C NMR	Aromatic carbons (~125-145 ppm), Quaternary carbon C-OH (~78 ppm), CH-N carbon (~60 ppm), Isopropyl carbons.
IR Spectroscopy	O-H and N-H stretching (broad, ~3100-3500 cm ⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm ⁻¹), C=C stretching (aromatic, ~1450-1600 cm ⁻¹), C-O stretching (~1050 cm ⁻¹).

Note: Experimentally determined spectra for this specific compound are not readily available in public databases. The provided data is based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Synthesis

The most common and efficient method for the synthesis of **(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol** is through the reduction of the corresponding α -amino acid, (R)-valine. This transformation can be achieved using a suitable reducing agent, such as a borane complex.

Experimental Protocol: Synthesis via Reduction of (R)-Valine


Materials:

- (R)-Valine
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or Borane-dimethyl sulfide complex ($\text{BH}_3\cdot\text{SMe}_2$)
- Anhydrous tetrahydrofuran (THF)
- Aqueous hydrochloric acid (HCl)
- Aqueous sodium hydroxide (NaOH)
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

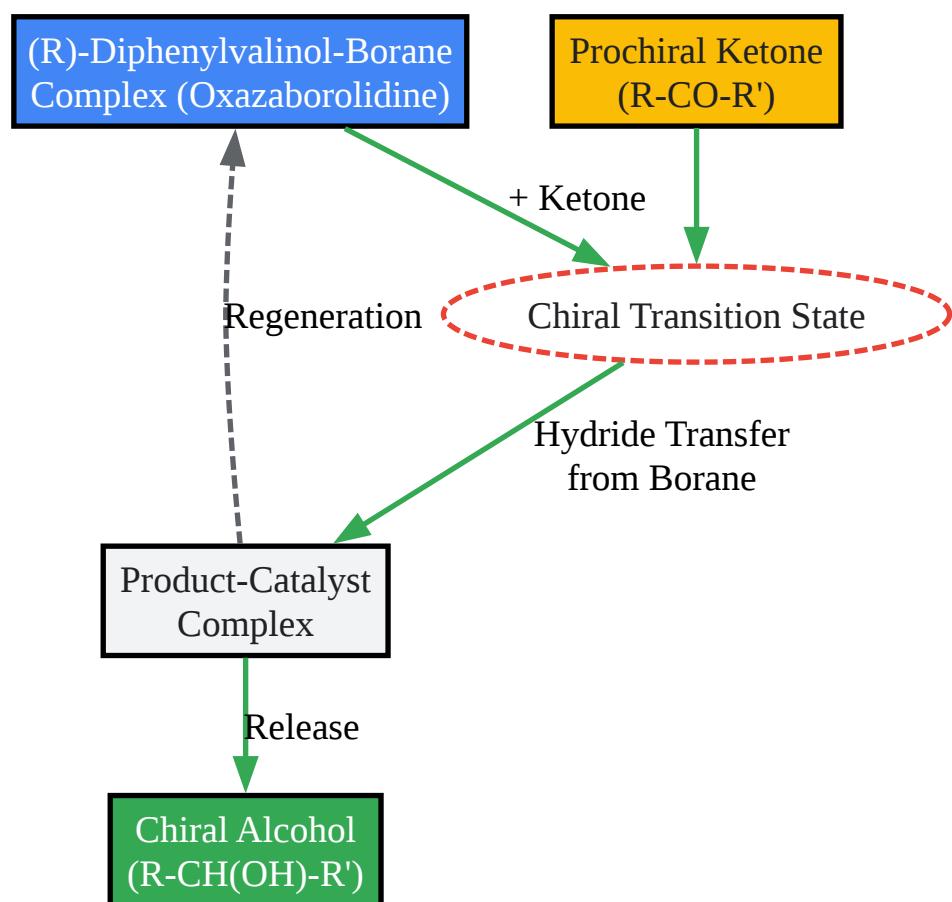
Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with (R)-valine and anhydrous THF.
- Addition of Reducing Agent: The borane complex (dissolved in THF if necessary) is added dropwise to the stirred suspension of (R)-valine at 0 °C (ice bath).

- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
- Quenching: The reaction is carefully quenched by the slow addition of aqueous HCl at 0 °C.
- Work-up: The mixture is basified with aqueous NaOH until a pH of >10 is reached. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.
- Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Crystallization: The crude **(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol** can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol**.


Applications in Asymmetric Synthesis

The primary application of **(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol** is as a chiral catalyst or auxiliary in asymmetric synthesis, most notably in the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Mechanism of Action: Enantioselective Ketone Reduction

When used in conjunction with a borane source (e.g., $\text{BH}_3\cdot\text{THF}$), **(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol** forms a chiral oxazaborolidine catalyst *in situ*. This catalyst coordinates with the prochiral ketone in a stereochemically defined manner, facilitating the delivery of a hydride from the borane to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol product.

The steric bulk of the diphenyl and isopropyl groups on the catalyst plays a crucial role in directing the approach of the ketone, thereby ensuring high enantioselectivity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 86695-06-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. (R)-(+)-2-氨基-3-甲基-1,1-二苯基-1-丁醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160854#r-2-amino-3-methyl-1-1-diphenyl-1-butanol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com